5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 438.97. The purity is usually 95%.
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Biological Activity
5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.
Chemical Structure
The compound features a pyrazolo[4,3-d]pyrimidine core, characterized by a thioether linkage and various substituents that enhance its biological profile.
Chemical Formula: C22H20ClN4OS
Molecular Weight: 424.93 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazolo-pyrimidine framework followed by thioether formation and subsequent methylation.
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human tumor cell lines such as LCLC-103H and A-427, suggesting potential as anticancer agents .
Antiviral and Antifungal Properties
Recent studies highlight the antiviral and antifungal activities of related pyrimidine derivatives. These compounds demonstrate efficacy against a range of pathogens, indicating that this compound may also possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell cycle regulation or pathways associated with inflammation and immune response. The presence of the chlorobenzyl group may enhance its lipophilicity, facilitating cellular uptake .
Case Studies
Study | Cell Line | Result |
---|---|---|
LCLC-103H | IC50 = 15 µM (significant inhibition) | |
A-427 | IC50 = 20 µM (moderate inhibition) | |
Viral assays | 70% inhibition at 50 µg/mL |
Safety and Toxicity
While preliminary data suggest promising biological activities, safety assessments are crucial. Toxicity studies are necessary to evaluate the compound's safety profile before clinical application. Current literature indicates a need for further investigation into potential side effects and long-term toxicity .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-6-5-7-19(24)12-18)27(22(21)29)13-17-10-8-15(2)9-11-17/h5-12H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJHKJPQJQZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.